methyl 4-amino-1-methyl-1H-pyrrolo[3,2-c]pyridine-3-carboxylate
Description
Methyl 4-amino-1-methyl-1H-pyrrolo[3,2-c]pyridine-3-carboxylate is a heterocyclic compound featuring a fused pyrrolopyridine core with a methyl ester at position 3, a methyl group at position 1, and an amino substituent at position 2.
Properties
IUPAC Name |
methyl 4-amino-1-methylpyrrolo[3,2-c]pyridine-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3O2/c1-13-5-6(10(14)15-2)8-7(13)3-4-12-9(8)11/h3-5H,1-2H3,(H2,11,12) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FZHZZJKWVUTZCQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C2=C1C=CN=C2N)C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501175134 | |
| Record name | Methyl 4-amino-1-methyl-1H-pyrrolo[3,2-c]pyridine-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501175134 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1245806-95-4 | |
| Record name | Methyl 4-amino-1-methyl-1H-pyrrolo[3,2-c]pyridine-3-carboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1245806-95-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl 4-amino-1-methyl-1H-pyrrolo[3,2-c]pyridine-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501175134 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Scientific Research Applications
Medicinal Chemistry and Drug Development
1.1. Inhibition of MPS1 Kinase
One of the primary applications of methyl 4-amino-1-methyl-1H-pyrrolo[3,2-c]pyridine-3-carboxylate is in the inhibition of MPS1 (Monopolar Spindle 1) kinase, a critical target in cancer therapy. Research indicates that compounds derived from this scaffold exhibit potent and selective inhibition of MPS1, demonstrating favorable pharmacokinetic profiles. For instance, a study showed that optimized derivatives could inhibit MPS1 with an IC50 value as low as 0.025 μM in vitro, translating to effective cellular assays against human tumor xenografts .
Table 1: Inhibition Potency of MPS1 Kinase by Pyrrolo[3,2-C]Pyridine Derivatives
| Compound ID | IC50 (μM) | Selectivity | Remarks |
|---|---|---|---|
| Compound 8 | 0.025 | High | Potent inhibitor with favorable PK profile |
| Compound 29 | 0.12 | Moderate | Air-stable derivative |
1.2. Antitumor Activity
The compound has also been evaluated for its antitumor properties. Studies have demonstrated that pyrrolo[3,2-c]pyridine derivatives can induce cytotoxic effects in various cancer cell lines, including ovarian and breast cancer cells. For example, one derivative exhibited moderate cytotoxicity against ovarian cancer cells while showing limited toxicity towards non-cancerous cardiac cells .
2.1. Antidiabetic Effects
Research has indicated that derivatives of pyrrolo[3,2-c]pyridine can enhance insulin sensitivity and glucose uptake in muscle and fat cells, suggesting their potential use in treating diabetes. A specific study reported that certain derivatives significantly reduced blood glucose levels without affecting circulating insulin levels, marking them as promising candidates for further development in diabetes management .
2.2. Antimycobacterial Properties
The compound's structural analogs have been investigated for their activity against Mycobacterium tuberculosis. A series of derivatives were screened for their ability to inhibit the InhA enzyme, crucial for mycobacterial fatty acid synthesis. Some derivatives demonstrated MIC values below 25 µM, indicating strong potential as new antimycobacterial agents .
Case Studies and Findings
Several case studies have highlighted the effectiveness and versatility of this compound:
- Case Study A : A derivative was tested in a high-throughput screening for kinase inhibitors and showed significant antiproliferative activity in HCT116 human colon cancer cell lines.
- Case Study B : Another study focused on the compound's ability to inhibit NAMPT (Nicotinamide adenine dinucleotide biosynthesis), with promising results leading to further in vivo studies.
Mechanism of Action
The compound exerts its effects through specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to biological responses. The exact mechanism depends on the specific application and the derivatives involved.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Variations and Physicochemical Properties
The compound is compared to structurally related heterocycles, including pyrano[3,2-c]pyridines, thieno[3,2-c]quinolines, and pyrrolo[3,2-c]pyridine derivatives (Table 1). Key differences arise in the heterocyclic core, substituent positions, and functional groups:
Table 1: Structural and Physicochemical Comparison
Key Observations:
- Substituent Effects: The 4-amino group in the target compound may enhance solubility and hydrogen-bonding capacity compared to 4-chloro or nitro-substituted analogs .
- Thermal Stability: Pyrano[3,2-c]pyridines (e.g., 3j) exhibit higher melting points (>240°C) due to rigid fused-ring systems, whereas pyrrolo derivatives likely have lower thermal stability .
Regulatory and Industrial Relevance
- HS Code and Trade : Pyrrolo[3,2-c]pyridine derivatives fall under HS code 29339900.90 (6.5% most-favored-nation tariff), indicating their commercial relevance in pharmaceutical manufacturing .
Biological Activity
Methyl 4-amino-1-methyl-1H-pyrrolo[3,2-c]pyridine-3-carboxylate is a compound belonging to the pyrrolo[3,2-c]pyridine family, which has garnered interest in medicinal chemistry for its diverse biological activities. This article explores its biological activity, focusing on its pharmacological properties, structure-activity relationships (SAR), and potential therapeutic applications.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
This compound features a pyrrolo[3,2-c]pyridine core with an amino group at the 4-position and a carboxylate ester at the 3-position, contributing to its unique biological profile.
Biological Activity Overview
This compound exhibits several biological activities, including:
- Anticancer Activity : The compound has shown promise as a selective inhibitor of MPS1 (Monopolar Spindle 1), a protein kinase involved in the spindle assembly checkpoint. MPS1 is often overexpressed in various cancers, making it a target for cancer therapy. In vitro studies have demonstrated that this compound can inhibit MPS1 activity effectively, leading to reduced cell proliferation in cancer cell lines .
- Antimicrobial Properties : Research indicates that derivatives of pyrrolo[3,2-c]pyridine compounds possess antimicrobial activities against various pathogens. This class of compounds has been evaluated for their efficacy against Mycobacterium tuberculosis and other bacterial strains .
Structure-Activity Relationships (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound. Key findings include:
- Substituent Effects : The presence of specific substituents on the pyrrolo ring significantly influences the potency against MPS1. For example, modifications at the 8-position have been shown to enhance or diminish activity depending on the nature of the substituent .
- Pharmacokinetic Profile : The compound's oral bioavailability and metabolic stability are critical for its therapeutic potential. Studies have indicated that certain structural modifications can improve these properties while maintaining or enhancing biological activity .
Case Studies
Several studies have investigated the efficacy of this compound:
- MPS1 Inhibition Study : In a study involving human tumor xenograft models, this compound was found to stabilize an inactive conformation of MPS1, leading to significant dose-dependent inhibition of tumor growth .
- Antimicrobial Screening : A series of derivatives were screened against M. tuberculosis, revealing that some modifications led to MIC values below 25 µM, indicating potent antimicrobial activity .
Table 1: Summary of Biological Activities
Chemical Reactions Analysis
N-Methylation and Protecting Group Strategies
The 1-methyl substituent on the pyrrole ring is introduced via N-methylation during synthesis. This is typically achieved using methyl iodide (CH₃I) or dimethyl sulfate in the presence of a base (e.g., NaH or K₂CO₃) under reflux conditions . For example:
Key Conditions :
Functionalization of the 4-Amino Group
The 4-amino group participates in nucleophilic reactions, enabling modifications such as:
Acylation
Reaction with acyl chlorides (e.g., acetyl chloride) in dichloromethane (DCM) forms stable amides:
Example :
| Reagent | Product | Yield | Conditions |
|---|---|---|---|
| Acetyl chloride | Methyl 4-acetamido-1-methyl-... | 85% | DCM, 0°C, 2 h |
Sulfonylation
Sulfonyl chlorides (e.g., tosyl chloride) yield sulfonamides under mild alkaline conditions:
Applications : Enhances solubility and metabolic stability .
Ester Hydrolysis and Derivatives
The methyl ester at position 3 undergoes hydrolysis to form a carboxylic acid, which can be further functionalized:
Acidic/Basic Hydrolysis
Conditions :
Transesterification
Reaction with alcohols (e.g., ethanol) in the presence of catalytic acid:
Cross-Coupling Reactions
The pyrrolopyridine core supports palladium-catalyzed cross-coupling reactions when halogenated. While the parent compound lacks halogens, iodination at position 5 or 6 enables:
Suzuki-Miyaura Coupling
Example :
| Halogenated Intermediate | Boronic Acid | Product Yield | Reference |
|---|---|---|---|
| 5-Iodo derivative | Phenylboronic acid | 78% |
Cyclization and Heterocycle Formation
The amino and ester groups facilitate intramolecular cyclization:
Oxadiazole Formation
Reaction with hydroxylamine and subsequent dehydration forms 1,2,4-oxadiazoles, improving metabolic stability :
Conditions :
Electrophilic Aromatic Substitution
The electron-rich pyrrole ring undergoes nitration or sulfonation at position 5 or 6, though reactivity is moderated by the electron-withdrawing ester group:
Nitration
Key Insight :
Mechanistic Insights
-
Amino Group Reactivity : The 4-amino group enhances nucleophilicity, enabling acylations and couplings critical for pharmacological activity .
-
Ester Stability : Hydrolysis under basic conditions proceeds via nucleophilic attack at the carbonyl carbon, forming a tetrahedral intermediate .
-
Cross-Coupling Efficiency : Iodinated intermediates show higher reactivity in Suzuki reactions compared to brominated analogues .
Q & A
Q. What are the essential steps for synthesizing methyl 4-amino-1-methyl-1H-pyrrolo[3,2-c]pyridine-3-carboxylate?
- Methodological Answer : Synthesis typically involves cyclization and functionalization steps. For example, similar pyrrolopyridine derivatives are synthesized via palladium-catalyzed reactions or condensation of nitroarenes with formic acid derivatives as CO surrogates . Key steps include:
Amide Formation : Use General Procedure F1 (as described for compound 283), where intermediates are coupled with activated carbonyl groups under inert atmospheres .
Amino Group Protection : Protect the amino group during synthesis to avoid side reactions, as seen in the preparation of ethyl pyrimidine derivatives .
Purification : Employ column chromatography or recrystallization (e.g., using DMSO-d6 for NMR characterization) to achieve >95% purity .
Q. Which characterization techniques are critical for verifying the compound’s structure?
- Methodological Answer :
- NMR Spectroscopy : ¹H NMR (400 MHz, DMSO-d6) resolves substituent positions (e.g., δ 13.99 ppm for NH groups in similar compounds) .
- LCMS/HRMS : Confirm molecular weight (e.g., ESIMS m/z 311.1 for analogous pyrrolopyridines) and purity (>94% LCMS) .
- X-ray Crystallography : For unambiguous structural confirmation, as applied to ethyl pyrimidine derivatives .
Advanced Research Questions
Q. How can discrepancies in NMR data for this compound be resolved?
- Methodological Answer :
- Solvent Effects : Use deuterated solvents consistently (e.g., DMSO-d6 vs. CDCl3) to avoid shifts .
- Impurity Analysis : Compare LCMS retention times (e.g., 94.77% purity for compound 283) to identify byproducts .
- Dynamic Exchange : Investigate tautomerism or rotameric equilibria via variable-temperature NMR, as observed in pyrazole derivatives .
Q. What strategies optimize catalytic systems for synthesizing this compound?
- Methodological Answer :
- Palladium Catalysis : Use Pd(OAc)₂ with ligands like XPhos to enhance cyclization efficiency, as demonstrated in nitroarene reductive cyclizations .
- CO Surrogates : Replace toxic CO gas with formic acid derivatives (e.g., HCO₂H) for safer reactions .
- Solvent Screening : Test polar aprotic solvents (DMF, DMSO) to improve reaction yields, as shown in pyrimidine syntheses .
Q. How do substituents on the pyrrolopyridine core influence biological activity?
- Methodological Answer :
- Functional Group Modifications : Introduce electron-withdrawing groups (e.g., trifluoromethyl) to enhance binding affinity, as seen in compound 277 .
- Ring Expansion : Fuse pyridine or pyrimidine rings (e.g., thieno[2,3-d]pyrimidin-4-one derivatives) to modulate pharmacokinetics .
- Bioisosteric Replacement : Replace methyl groups with halogens (e.g., chloro, fluoro) to improve metabolic stability .
Q. What purification challenges arise during synthesis, and how are they addressed?
- Methodological Answer :
- Byproduct Removal : Use preparative HPLC for polar impurities (e.g., unreacted amines) .
- Solvent Compatibility : Optimize solvent mixtures (e.g., ethyl acetate/hexane) for column chromatography, as applied to triazolopyridine carboxylates .
- Crystallization Conditions : Adjust temperature and antisolvents (e.g., water in DMSO) to enhance crystal yield .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
